molecular formula C21H15Cl2N3O3 B243413 3,5-dichloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

3,5-dichloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

Cat. No. B243413
M. Wt: 428.3 g/mol
InChI Key: KWWKITRMNMLSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a chemical compound that has been studied extensively by researchers due to its potential applications in various fields. This compound is commonly referred to as DMOPB and is a derivative of the benzamide family. DMOPB has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

DMOPB acts as a selective antagonist for the α7 nicotinic acetylcholine receptor, which is involved in various cognitive processes. DMOPB binds to the receptor and prevents the binding of acetylcholine, which is a neurotransmitter that is involved in learning and memory. By blocking the receptor, DMOPB reduces the activity of the receptor and affects various cognitive processes.
Biochemical and Physiological Effects
DMOPB has been shown to have various biochemical and physiological effects, including reducing the activity of the α7 nicotinic acetylcholine receptor, inhibiting the growth of cancer cells, and reducing the activity of the mitotic spindle checkpoint.

Advantages and Limitations for Lab Experiments

DMOPB has several advantages for lab experiments, including its selectivity for the α7 nicotinic acetylcholine receptor and its potential use as a drug lead compound. However, DMOPB also has several limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of DMOPB, including the synthesis of new derivatives and the testing of these derivatives for their pharmacological activity. Additionally, further studies are needed to understand the mechanism of action of DMOPB and its potential applications in various fields, including neuroscience and cancer research. Finally, more research is needed to determine the safety and toxicity of DMOPB and its derivatives.

Synthesis Methods

DMOPB has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The most common method for synthesizing DMOPB is the Suzuki-Miyaura coupling reaction, which involves the reaction between 3,5-dichloro-2-methoxybenzoic acid and 4-(2-bromoethyl)oxazolo[4,5-b]pyridine in the presence of a palladium catalyst and a base.

Scientific Research Applications

DMOPB has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DMOPB has been shown to act as a selective antagonist for the α7 nicotinic acetylcholine receptor, which is involved in various cognitive processes. In cancer research, DMOPB has been shown to inhibit the growth of cancer cells by targeting the mitotic spindle checkpoint. DMOPB has also been studied for its potential use as a drug lead compound, and several derivatives of DMOPB have been synthesized and tested for their pharmacological activity.

properties

Molecular Formula

C21H15Cl2N3O3

Molecular Weight

428.3 g/mol

IUPAC Name

3,5-dichloro-2-methoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C21H15Cl2N3O3/c1-28-18-15(9-14(22)10-16(18)23)20(27)25-11-12-4-6-13(7-5-12)21-26-19-17(29-21)3-2-8-24-19/h2-10H,11H2,1H3,(H,25,27)

InChI Key

KWWKITRMNMLSKC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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